molecular formula C14H21NO4 B4545489 2,4-diethoxy-N-(3-hydroxypropyl)benzamide

2,4-diethoxy-N-(3-hydroxypropyl)benzamide

Cat. No.: B4545489
M. Wt: 267.32 g/mol
InChI Key: COSWCLCEONNUMF-UHFFFAOYSA-N
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Description

2,4-diethoxy-N-(3-hydroxypropyl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in various fields, including medicinal chemistry, due to their biological activities. This compound features a benzamide core with two ethoxy groups at the 2 and 4 positions and a hydroxypropyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-diethoxy-N-(3-hydroxypropyl)benzamide typically involves the reaction of 2,4-diethoxybenzoic acid with 3-hydroxypropylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-diethoxy-N-(3-hydroxypropyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The benzamide core can be reduced to form corresponding amines.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of 2,4-diethoxy-N-(3-oxopropyl)benzamide.

    Reduction: Formation of 2,4-diethoxy-N-(3-aminopropyl)benzamide.

    Substitution: Formation of derivatives with different substituents replacing the ethoxy groups.

Scientific Research Applications

2,4-diethoxy-N-(3-hydroxypropyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-diethoxy-N-(3-hydroxypropyl)benzamide involves its interaction with specific molecular targets and pathways. The hydroxypropyl group can form hydrogen bonds with biological macromolecules, enhancing its binding affinity. The benzamide core can interact with enzymes and receptors, modulating their activity. The ethoxy groups can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.

Comparison with Similar Compounds

Similar Compounds

    2,4-dimethoxy-N-(3-hydroxypropyl)benzamide: Similar structure but with methoxy groups instead of ethoxy groups.

    2,4-diethoxy-N-(3-aminopropyl)benzamide: Similar structure but with an amino group instead of a hydroxy group.

    2,4-diethoxy-N-(3-oxopropyl)benzamide: Similar structure but with a carbonyl group instead of a hydroxy group.

Uniqueness

2,4-diethoxy-N-(3-hydroxypropyl)benzamide is unique due to the presence of both ethoxy and hydroxypropyl groups, which confer specific chemical and biological properties. The combination of these functional groups can enhance its solubility, stability, and biological activity compared to similar compounds.

Properties

IUPAC Name

2,4-diethoxy-N-(3-hydroxypropyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4/c1-3-18-11-6-7-12(13(10-11)19-4-2)14(17)15-8-5-9-16/h6-7,10,16H,3-5,8-9H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COSWCLCEONNUMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C(=O)NCCCO)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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